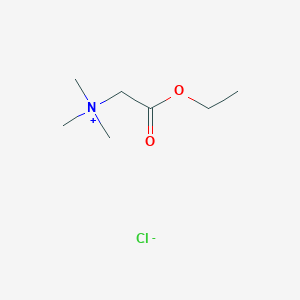
4-Amino-1-hydroxypyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-hydroxypyrimidin-2-one, also known as AHP or Allopurinol, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines.
Mecanismo De Acción
4-Amino-1-hydroxypyrimidin-2-one acts as a potent inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. It inhibits the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid. 4-Amino-1-hydroxypyrimidin-2-one also acts as a potent antioxidant and free radical scavenger, reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-Amino-1-hydroxypyrimidin-2-one has been shown to have various biochemical and physiological effects. It reduces the production of uric acid, thereby reducing the risk of gout and hyperuricemia. 4-Amino-1-hydroxypyrimidin-2-one also reduces oxidative stress and inflammation, thereby reducing the risk of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. 4-Amino-1-hydroxypyrimidin-2-one has also been shown to have a beneficial effect on the immune system, reducing the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-1-hydroxypyrimidin-2-one has several advantages for lab experiments. It is a potent inhibitor of xanthine oxidase, making it a useful tool to study the metabolism of purines and the role of xanthine oxidase in various diseases. 4-Amino-1-hydroxypyrimidin-2-one is also a potent antioxidant and free radical scavenger, making it useful in studies involving oxidative stress and inflammation. However, 4-Amino-1-hydroxypyrimidin-2-one has some limitations, including its potential toxicity and side effects.
Direcciones Futuras
For the study of 4-Amino-1-hydroxypyrimidin-2-one include the development of novel derivatives, the study of its role in various diseases, and the development of new synthesis methods.
Métodos De Síntesis
4-Amino-1-hydroxypyrimidin-2-one can be synthesized by the reaction of 2-cyano-4,6-dichloropyrimidine with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with ammonia to obtain 4-Amino-1-hydroxypyrimidin-2-one. This method provides an efficient and cost-effective way to produce 4-Amino-1-hydroxypyrimidin-2-one in large quantities.
Aplicaciones Científicas De Investigación
4-Amino-1-hydroxypyrimidin-2-one has been extensively studied for its various applications in scientific research. It has been used as a tool to study the metabolism of purines and the role of xanthine oxidase in various diseases such as gout, hyperuricemia, and cancer. 4-Amino-1-hydroxypyrimidin-2-one has also been used as a potent antioxidant and free radical scavenger in various in vitro and in vivo studies.
Propiedades
Número CAS |
1806-62-8 |
|---|---|
Nombre del producto |
4-Amino-1-hydroxypyrimidin-2-one |
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.1 g/mol |
Nombre IUPAC |
4-amino-1-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-7(9)4(8)6-3/h1-2,9H,(H2,5,6,8) |
Clave InChI |
DQDFTGKLWKBNCB-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)O |
Otros números CAS |
1806-62-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)






